![molecular formula C12H13Cl2N3O2 B14902552 (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a heterocyclic compound that is widely used as an intermediate in organic synthesis and pharmaceutical applications. It is known for its role in the synthesis of various biologically active molecules, including those used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate typically involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with pivaloyl chloride in the presence of a base such as sodium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures (-10°C to 5°C) and then gradually warmed to room temperature .
Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing reaction conditions to achieve high yields and purity. The process involves the use of large reactors and precise control of temperature and reaction times. The product is purified through crystallization and filtration techniques to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted pyrrolo[2,3-d]pyrimidines
- Oxidized or reduced derivatives
- Carboxylic acids from hydrolysis
Applications De Recherche Scientifique
(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Biological Research: In the study of enzyme inhibitors and their effects on cellular pathways.
Industrial Chemistry: As a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as kinase enzymes. It acts as an inhibitor, blocking the activity of these enzymes and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell signaling, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 7H-pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness: (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is unique due to its specific substitution pattern and the presence of the pivalate ester group. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C12H13Cl2N3O2 |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-12(2,3)10(18)19-6-17-5-4-7-8(13)15-11(14)16-9(7)17/h4-5H,6H2,1-3H3 |
Clé InChI |
LXGGFKUNPSZFOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCN1C=CC2=C1N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



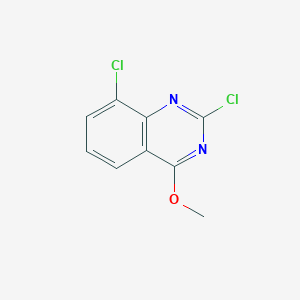
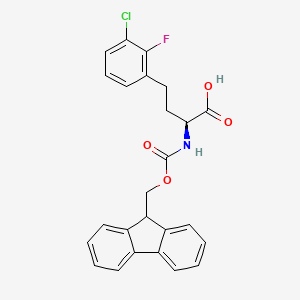
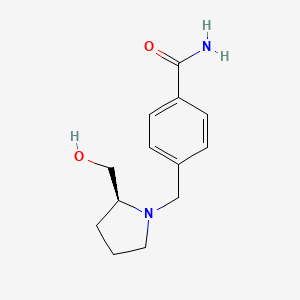
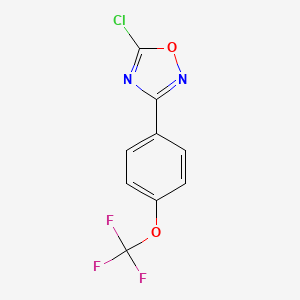
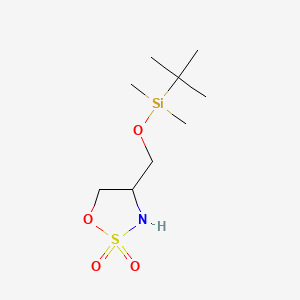
![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)
![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)

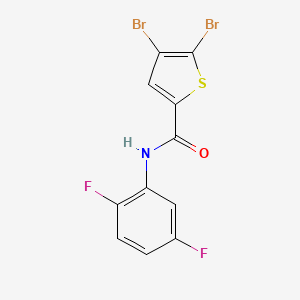
![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)

